molecular formula C8H18N2O3 B8620167 2-(tert-butoxycarbonylamino)ethoxy-N-methylamine

2-(tert-butoxycarbonylamino)ethoxy-N-methylamine

Cat. No.: B8620167
M. Wt: 190.24 g/mol
InChI Key: UEYRPYGJNBJRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(tert-butoxycarbonylamino)ethoxy-N-methylamine is a useful research compound. Its molecular formula is C8H18N2O3 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

tert-butyl N-[2-(methylaminooxy)ethyl]carbamate

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-5-6-12-9-4/h9H,5-6H2,1-4H3,(H,10,11)

InChI Key

UEYRPYGJNBJRIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCONC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of [2-(N-Methyl-N-methoxycarbonyl-aminooxy)-ethyl]-carbamic acid tert-butyl ester (630 mg, 2.54 mmol), as prepared in the previous step, KOH (439 mg, 6.65 mmol, 15% water), D2O (2.0 mL) was stirred at 90° C. for 18 h. The mixture was allowed to cool to room temperature (a bilayer formed), and extracted with DCM (2×10 mL). The organic layers were combined, dried (2×Na2SO4), and concentrated to give 408 mg of the title compound (contaminated with 10 mol % starting material) as a nearly colorless oil (2.15 mmol, 85% yield). 1H NMR (300 Hz, CDCl3) δ 3.72 (t, J=4.9 Hz, 2H), 3.33 (br t, J=4.7 Hz, 2H), 2.70 (s, 3H), 1.45 (s, 9H).
Name
[2-(N-Methyl-N-methoxycarbonyl-aminooxy)-ethyl]-carbamic acid tert-butyl ester
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
439 mg
Type
reactant
Reaction Step Two
Name
Yield
85%

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